molecular formula C11H8F3NO B11878000 7-(Trifluoromethoxy)naphthalen-2-amine CAS No. 1261883-36-6

7-(Trifluoromethoxy)naphthalen-2-amine

Cat. No.: B11878000
CAS No.: 1261883-36-6
M. Wt: 227.18 g/mol
InChI Key: YOTFZXQUXRNTIP-UHFFFAOYSA-N
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Description

7-(Trifluoromethoxy)naphthalen-2-amine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethoxy)naphthalen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a wide range of functionalized naphthalene derivatives .

Scientific Research Applications

7-(Trifluoromethoxy)naphthalen-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(Trifluoromethoxy)naphthalen-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s electronic properties, enhancing its binding affinity to certain receptors or enzymes. This can lead to various biological effects, such as inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Trifluoromethoxy)naphthalen-2-amine is unique due to its specific substitution pattern on the naphthalene ring, which can result in distinct chemical and biological properties compared to other trifluoromethoxy-substituted compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1261883-36-6

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

7-(trifluoromethoxy)naphthalen-2-amine

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)16-10-4-2-7-1-3-9(15)5-8(7)6-10/h1-6H,15H2

InChI Key

YOTFZXQUXRNTIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)OC(F)(F)F)N

Origin of Product

United States

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